Methyl linolelaidate
Description
Contextualization as a Trans Fatty Acid Ester
Methyl linolelaidate is characterized as a trans fatty acid ester. nih.govsmolecule.comscispace.com It is derived from linolelaidic acid, which is the trans isomer of linoleic acid. caymanchem.comcymitquimica.com The compound features two trans double bonds located at the 9th and 12th carbon positions of the fatty acid chain. smolecule.com This specific geometric isomerism distinguishes it from its cis counterpart, methyl linoleate (B1235992). smolecule.com Trans fatty acids, including this compound, can be formed through processes like the partial hydrogenation of vegetable oils. scispace.com
Significance in Lipid Metabolism Research
This compound holds significance in lipid metabolism research due to its nature as a trans fatty acid ester and its potential interactions within biological systems. smolecule.comscispace.com Studies have indicated that this compound can influence metabolic pathways related to lipid metabolism. smolecule.comscispace.com For instance, research in canine nutrition suggests that despite its potentially low abundance in diets, this compound can impact lipid metabolism pathways. scispace.com Excessive intake of trans fats like this compound may be associated with metabolic imbalances. scispace.com
Furthermore, research into the metabolism of topically applied fatty acid methyl esters, including those structurally related to this compound, has shown that these compounds can penetrate biological tissues and modify endogenous lipids, highlighting their entry into metabolic processes. nih.gov While that specific study focused on methyl oleate (B1233923) and methyl palmitoleate, it provides a relevant context for understanding how fatty acid methyl esters can participate in lipid metabolism within biological systems. nih.gov
Overview of Research Trajectories
Research involving this compound spans several trajectories, focusing on its chemical properties, occurrence, and biological interactions. Investigations have explored its presence in natural sources, such as certain vegetable oils and plants like Leonurus japonicus and Ageratum conyzoides. nih.govsmolecule.com Studies also delve into its synthesis methods, including esterification and transesterification. smolecule.com
In the realm of biological systems, research trajectories include examining its potential effects on cellular processes and its role as a marker. This compound has been investigated for potential biological properties, such as inhibitory effects on lipid peroxidation and the production of reactive oxygen species in vitro. biosynth.comcymitquimica.com Its mechanism of action in some studies may involve reducing the activity of enzymes like lipoxygenase or cyclooxygenase. biosynth.comcymitquimica.com
Furthermore, this compound has been utilized in research as an internal standard in metabolomic analyses, demonstrating its application as a reference compound in studies investigating cellular metabolism and lipid profiles. mdpi.com Studies have also explored the biological activity of this compound in specific models, such as its evaluation in an isolated rat heart model to assess its impact on perfusion pressure compared to other fatty acids. researchgate.net
Detailed research findings have indicated that while compounds like Crocodylus moreletii oil and sodium oleate increased perfusion pressure and coronary resistance in this model, this compound did not show a similar effect, suggesting differential biological activities among various fatty acids and their esters. researchgate.net
Another research trajectory involves its identification in the analysis of fatty acid profiles in various biological samples and products, such as pet foods and plant extracts, using techniques like gas chromatography-mass spectrometry. scispace.comscialert.netresearchgate.net These studies contribute to understanding the presence and relative abundance of this compound in different contexts.
The study on Bridelia stipularis (L.) Blume, for example, identified this compound as a major component (36.86%) in the root extract, alongside other fatty acid methyl esters in different parts of the plant. scialert.netresearchgate.net This highlights research into the natural occurrence and distribution of this compound.
Research also touches upon the potential broader implications of trans fatty acids like this compound in the context of health outcomes, particularly concerning lipid metabolism and inflammatory pathways. scispace.com
Below is a summary of the relative abundance of this compound found in different parts of Bridelia stipularis (L.) Blume in one study. scialert.netresearchgate.net
| Plant Part | This compound Abundance (%) |
| Leaf | Not specified as major component |
| Stem | Not specified as major component |
| Root | 36.86 |
| Fruit | Not specified as major component |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (9E,12E)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTJVINHCBCLGX-ZDVGBALWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880893 | |
| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1 | |
| Record name | Methyl linolelaidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl octadeca-9,12-dienoate | |
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| Record name | Methyl linolelaidate | |
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| Record name | Methyl linoleate hydroperoxide | |
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| Record name | Fatty acids, safflower-oil, Me esters | |
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| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
| Source | EPA DSSTox | |
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| Record name | Methyl octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Fatty acids, safflower-oil, Me esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (9E,12E)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL LINOLELAIDATE | |
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Advanced Synthetic Methodologies and Chemical Transformations
Optimized Esterification Protocols
Esterification is a common method for synthesizing methyl linolelaidate, typically involving the reaction of linolelaidic acid with methanol (B129727) in the presence of an acid catalyst. smolecule.com While general esterification of fatty acids is well-established, specific optimized protocols for maximizing the yield and purity of this compound would focus on factors such as catalyst type and concentration, methanol-to-fatty acid molar ratio, temperature, reaction time, and water removal to drive the equilibrium towards product formation. Although detailed optimized protocols specifically for this compound were not extensively found in the search results, the principle involves the reaction between a fatty acid (linolelaidic acid) and an alcohol (methanol) to form the ester and water.
Catalytic Transesterification Processes
Transesterification is another significant route for obtaining this compound, particularly in the context of biodiesel production from vegetable oils containing triglycerides of linolelaidic acid. This process involves the reaction of triglycerides with methanol, catalyzed by substances like sodium hydroxide (B78521) or potassium hydroxide, to produce fatty acid methyl esters (FAMEs), including this compound, and glycerol. smolecule.com
Research has explored various catalysts for transesterification. For instance, studies on biodiesel production from rubber seed oil, which contains this compound, have utilized limestone-based catalysts treated with sodium methoxide. utem.edu.myscispace.com Such heterogeneous catalysts offer advantages in separation and reusability compared to homogeneous catalysts like NaOH or KOH. Optimized transesterification conditions using a limestone-based catalyst included a catalyst loading of 5 wt.%, a methanol to oil molar ratio of 5:1, a reaction temperature of 65°C, and a reaction time of 4 hours, achieving a high conversion rate. scispace.com Enzymatic transesterification using lipases has also been investigated for biodiesel production from waste frying oil, which can contain this compound. mdpi.com
Table 1 summarizes some findings on transesterification conditions and outcomes.
| Oil Source | Catalyst | Conditions | Key Outcome | Source |
| Rubber Seed Oil | Limestone-based (NaOCH₃ treated) | 5 wt.% catalyst, 5:1 MeOH:oil, 65°C, 4h | Up to 96.9% conversion to biodiesel | scispace.com |
| Waste Frying Oil | Lipase (Enzymatic) | 14-18% enzyme, 3:1 alcohol:oil, pH 6-8, 35-40°C | FAMEs production up to 42.86% (estimated) | mdpi.com |
Multi-step Organic Synthesis for Stereoselective Control
While esterification and transesterification are common for bulk production, multi-step organic synthesis can be employed for the stereoselective synthesis of this compound or its derivatives, particularly when precise control over double bond geometry is required. smolecule.com Although the search results did not provide specific multi-step synthesis routes solely for this compound, research on the stereoselective synthesis of other complex polyene polyketides and epoxidized fatty acid esters highlights the types of reactions and strategies that could be relevant. researchgate.netmdpi.comrsc.org These methods often involve carefully controlled reactions to introduce double bonds with specific E or Z configurations or to selectively functionalize existing double bonds. For example, the oxidation of this compound using systems like methyltrioxorhenium/H₂O₂/pyridine demonstrates selective epoxidation of the double bonds, yielding mono- and diepoxides with defined stereochemistry. researchgate.netmdpi.com
Investigation of Hydrogenation Mechanisms
Hydrogenation of this compound involves the addition of hydrogen to the double bonds, leading to saturated fatty acid methyl esters. smolecule.com This process is relevant in modifying the properties of biodiesel or producing saturated fatty derivatives. The hydrogenation mechanism typically involves a catalyst, often a transition metal like palladium, nickel, or cobalt. conicet.gov.arresearchgate.net
Studies on the hydrogenation of fatty acid methyl esters, including methyl linoleate (B1235992) (a geometric isomer of this compound), indicate that the process can be kinetically controlled, with sequential hydrogenation of the double bonds. researchgate.net Catalysts containing Co, Ni, and Pd have been shown to hydrogenate C18:2 chains (like this compound) to C18:1 (monounsaturated) and further to C18:0 (saturated) esters. researchgate.net Selective hydrogenation of C=O bonds over C=C bonds is also a related area of research in converting fatty acid esters to fatty alcohols, often employing catalysts like Cu-based systems. conicet.gov.ar While the specific mechanism for this compound hydrogenation was not detailed, it would involve the interaction of hydrogen and the double bonds on the catalyst surface, likely proceeding through sequential addition of hydrogen atoms.
Oxidative Behavior and Product Formation
This compound, with its unsaturated double bonds, is susceptible to oxidation, particularly under conditions like high temperatures or exposure to oxygen. smolecule.com Oxidation can lead to the formation of various products, impacting the stability and properties of materials containing this compound, such as biodiesel.
Hydroperoxide Generation
A primary pathway of unsaturated fatty acid ester oxidation is the formation of hydroperoxides. smolecule.comhelsinki.fi This process often occurs via autoxidation, which involves radical chain reactions. helsinki.fi In the presence of oxygen, allylic hydrogens are abstracted, forming lipid radicals that react with oxygen to form peroxyl radicals. These peroxyl radicals can then abstract a hydrogen atom from another fatty acid molecule, propagating the chain and yielding hydroperoxides. helsinki.fimdpi.com
Studies on the autoxidation of methyl linoleate (a related isomer) serve as models for understanding hydroperoxide formation in this compound. helsinki.fi The positions of hydroperoxide formation are typically adjacent to the double bonds. helsinki.fi For this compound, hydroperoxide formation would likely occur at the allylic carbons near the trans double bonds. The concentration of hydroperoxides can reach a maximum before decomposition leads to secondary oxidation products. helsinki.fi
Radical-Induced Oxidation Pathways
Metal catalysts, such as niobium(V) oxide, can also catalyze the oxidation of methyl linoleate in the presence of hydrogen peroxide, leading to the formation of hydroperoxides which subsequently decompose into aldehydes and other products via mechanisms like the Hock-type rearrangement. mdpi.com This highlights the role of both radical intermediates and catalytic pathways in the oxidative breakdown of unsaturated fatty acid esters. High-temperature degradation studies of methyl linoleate have identified various oxidation products, including aldehydes, methyl ketones, primary alcohols, and alkanes, formed through the scission of hydroperoxides. sigmaaldrich.com
Table 2 shows some identified oxidation products from related methyl esters under oxidative conditions.
| Parent Compound | Conditions | Identified Oxidation Products | Source |
| Methyl Linoleate | High temperatures (frying) | Aldehydes, methyl ketones, primary alcohols, alkanes, furanoid compounds (from hydroperoxide scission) | sigmaaldrich.com |
| Methyl Linoleate | H₂O₂ / Nb₂O₅ catalyst | Methyl 9-oxo-nonanoate, n-hexanal, non-3-enal, methyl 12-oxo-dodec-9-enoate (via hydroperoxide decomposition) | mdpi.com |
| This compound | MTO/H₂O₂/pyridine oxidation | Monoepoxides, Diepoxides | researchgate.netmdpi.com |
Thermal Degradation and Isomerization Pathways
Thermal treatment of this compound can induce various transformations, including geometrical and positional isomerization, as well as the formation of conjugated linoleic acid (CLA) isomers. Studies on the thermal induction of this compound and trilinolelaidin (containing 9t12t fatty acid moieties) have demonstrated that these molecules undergo isomerization into positional isomers and CLAs. 16streets.com The isomerization of the 9t12t double bonds appears to be a slow process, indicating the relative stability of molecules containing these configurations under thermal stress. 16streets.com
Positional Isomerization Studies
Positional isomerization of this compound occurs during thermal treatment. 16streets.com This process involves the migration of the double bonds along the fatty acid chain. Research indicates that the isomerisation of 9t12t fatty acids into isomers such as 9c12t, 9t12c, and 9c12c is very slow. 16streets.com Notably, the isomer 9t12c appears in relatively higher concentrations compared to 9c12t and 9c12c in heat-treated samples of this compound. 16streets.com This suggests that the isomerization of the 9t12t double bonds into 9c12t double bonds may be less favorable than into 9t12c double bonds under these conditions. 16streets.com Positional isomerization can involve a hydrogen migration pathway. fishersci.ca
Formation of Conjugated Linoleic Acid Isomers
Thermal induction of this compound leads to the formation of conjugated linoleic acid isomers. 16streets.com The CLA profiles produced from the thermal treatment of this compound are reported to be identical to those formed during the thermal induction of trilinolein, which contains 9c12c fatty acid molecules. 16streets.comfishersci.ca The total concentration of CLAs formed in heated this compound samples can reach approximately 2.2%. 16streets.com Among the CLAs formed, the trans,trans CLA isomers constitute a significant portion, amounting to around 60% of the total CLAs in all heated samples. 16streets.com Higher levels of CLA are observed when methyl linoleate is heated under oxidative conditions compared to non-oxidative thermal treatment. fishersci.ca Two distinct mechanisms have been proposed for the formation of CLA isomers from methyl linoleate under thermal oxidation conditions: a free-radical chain reaction and a fishersci.sewikipedia.orgsigmatropic rearrangement. fishersci.ca
Reactions with Specific Oxidant Systems (e.g., Methyltrioxorhenium/H2O2/Pyridine)
This compound undergoes oxidation reactions when treated with the oxidant system methyltrioxorhenium (MTO)/H₂O₂/pyridine. americanelements.comlipidmaps.orgthegoodscentscompany.comfishersci.ie These reactions, typically performed in CH₂Cl₂/H₂O at 25 °C, exhibit good regio- and stereoselectivity. americanelements.comlipidmaps.orgthegoodscentscompany.comfishersci.ie The selectivity of the oxidation appears to be controlled by factors such as the nucleophilicity of the double bonds and by stereoelectronic and steric effects. americanelements.comfishersci.ie MTO in the presence of H₂O₂ is known to form peroxo complexes, which are involved in the oxygen transfer step during oxidation. fishersci.ie Pyridine is included in the system and has been shown to minimize the decomposition of MTO to perrhenate. fishersci.ie
Thiol-Mediated Reactions and Isomerization Dynamics
Thiyl radicals (S•), often generated from thiols, are known to catalyze the isomerization of unsaturated fatty acids, including the trans-cis isomerization of this compound. fishersci.sewikipedia.orgnih.govfishersci.fi This catalytic process involves the reversible addition of the thiyl radical to the double bond. wikipedia.orgnih.govfishersci.fi
Radical Addition and Intramolecular Hydrogen Transfer
The mechanism of thiol-mediated isomerization involves the addition of a thiyl radical to a double bond, resulting in the formation of a carbon radical. wikipedia.orgnih.govfishersci.fi In the case of polyunsaturated fatty acids like methyl linoleate, the addition primarily occurs at the "inside" position of the bisallylic group. wikipedia.orgnih.gov This initial addition is followed by a rapid intramolecular hydrogen transfer, leading to the formation of isomerized allylic radicals. wikipedia.orgnih.gov These allylic radicals can then undergo further reactions, including slow reduction by the thiol (SH), regenerating the thiyl radical and producing an isomerized fatty acid. wikipedia.orgnih.gov Positional isomers can also be formed through this thiol-mediated reaction pathway. fishersci.se
Kinetic Analysis of Isomerization Processes
Kinetic studies have provided insights into the dynamics of thiol-mediated isomerization. The trans-cis isomerization of this compound catalyzed by thiyl radicals generated from β-mercaptoethanol has been investigated. fishersci.se The disappearance of this compound (LEE) is accompanied by the formation of mono-trans isomers (LEZ and LZE) and the cis,cis isomer (LZZ). fishersci.se The two mono-trans isomers, LEZ and LZE, are typically formed in equal amounts. fishersci.se An equilibrium of the various geometrical isomers is reached over time. fishersci.se For example, in a study using 8.24 mM this compound and 20 mM β-mercaptoethanol, the equilibrium was reached at approximately 200 seconds of irradiation, with the isomers present in a specific ratio (LZZ:LZE:LEZ:LEE = 4:13:13:70). fishersci.se
Equilibrium Isomer Distribution in Thiol-Mediated Isomerization of this compound fishersci.se
| Isomer | Equilibrium Percentage (%) |
| This compound (LEE) | 70 |
| Mono-trans isomers (LEZ+LZE) | 26 (13% each) |
| cis,cis isomer (LZZ) | 4 |
Molecular Mechanisms of Biological Action
Influence on Lipid Metabolic Pathways
The metabolism of methyl linolelaidate involves its incorporation into cellular lipids and its subsequent effects on metabolic enzymes and lipid accumulation.
The conversion of linoleic acid to longer, more unsaturated fatty acids is catalyzed by a series of desaturase and elongase enzymes. Delta-6-desaturase (D6D) is a key enzyme in this pathway, converting linoleic acid to gamma-linolenic acid (GLA). researchgate.net The activity of D6D can be influenced by various factors, including age and diet. researchgate.net While direct studies on this compound's effect on D6D are scarce, the metabolism of trans fatty acids, in general, can interfere with the metabolism of essential fatty acids, potentially by competing for the same enzymes.
Lipoxygenases (LOXs) and cyclooxygenases (COXs) are key enzymes in the production of lipid mediators, such as prostaglandins (B1171923) and leukotrienes, which are involved in inflammation. Linoleic acid is a substrate for LOX, which catalyzes its conversion to hydroperoxides. thegoodscentscompany.com The interaction of this compound with these enzymes is of significant interest. While some studies suggest that LOX shows lower activity towards methyl linoleate (B1235992) compared to linoleic acid, the specifics of its interaction with the trans-isomer, this compound, are not well-documented. nih.gov
Linoleic acid can act as a competitive inhibitor of COX-1 and COX-2. thegoodscentscompany.com Pre-incubation of these enzymes with linoleic acid leads to the formation of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE), which can suppress prostaglandin (B15479496) formation from arachidonic acid. thegoodscentscompany.com This suggests a regulatory role for linoleic acid and its metabolites in the inflammatory cascade. The hydroperoxides of methyl linoleate have been shown to interact with cellular components, including cytochrome c, which can be mistaken for lipoxygenase activity. nih.gov
Research indicates that linoelaidic acid, the free fatty acid form of this compound, can have significant effects on lipid accumulation. Studies in mice have shown that gavage with linoelaidic acid promotes triglyceride accumulation in the liver and serum. nih.gov This suggests that this compound, once hydrolyzed to its free fatty acid form, could contribute to an increase in triglyceride stores.
Modulatory Effects on Inflammatory Processes
The influence of this compound on inflammatory pathways is a critical area of investigation, given the known association between trans fatty acids and inflammation.
Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key mediators of inflammation. Studies have shown that linoleic acid can modulate the production of these cytokines. For instance, in human intestinal Caco-2 cells, linoleic acid has been found to stimulate the gene expression and secretion of both TNF-α and IL-6. nih.gov In rat macrophages, oral administration of linoleic acid decreased the production of IL-1β and IL-6 in the absence of an inflammatory stimulus. nih.gov
Furthermore, epoxide metabolites of linoleic acid, known as leukotoxins, can enhance the nuclear translocation of the transcription factor NF-κB and the gene expression of the inflammatory cytokine IL-6 in endothelial cells. researchgate.net Given that this compound is a geometric isomer of methyl linoleate, it is plausible that it and its metabolites could also exert modulatory effects on the production of TNF-α and IL-6, thereby influencing inflammatory responses.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. The oxidation of polyunsaturated fatty acids is a key process in oxidative stress. Methyl linoleate is susceptible to oxidation, leading to the formation of various hydroperoxides. nih.gov This process can be influenced by factors such as oxygen pressure and the presence of initiators. nih.gov
The hydroperoxides formed from the oxidation of methyl linoleate are reactive molecules that can interact with other cellular components, such as lipoproteins, potentially leading to their denaturation. researchgate.netnih.gov The oxidation of methyl linoleate can be catalyzed by iron in combination with ascorbic acid or hydrogen peroxide, highlighting the role of transition metals in promoting lipid peroxidation. researchgate.net These findings suggest that this compound could also be a substrate for oxidation, contributing to the pool of lipid hydroperoxides and participating in the cellular oxidative stress response.
Interactive Data Table: Effects of Linoleic Acid and its Derivatives on Inflammatory Markers
| Compound | Cell Type | Marker | Effect | Reference |
| Linoleic Acid | Human Caco-2 | TNF-α | Increased expression and secretion | nih.gov |
| Linoleic Acid | Human Caco-2 | IL-6 | Increased expression and secretion | nih.gov |
| Linoleic Acid | Rat Macrophages | IL-1β | Decreased production | nih.gov |
| Linoleic Acid | Rat Macrophages | IL-6 | Decreased production | nih.gov |
| Leukotoxin (Linoleic Acid metabolite) | Endothelial Cells | NF-κB | Enhanced nuclear translocation | researchgate.net |
| Leukotoxin (Linoleic Acid metabolite) | Endothelial Cells | IL-6 | Increased gene expression | researchgate.net |
Dysregulation of Inflammatory Pathways
Research suggests that trans fatty acids can modulate inflammatory responses within the body. Studies on elaidic acid, the parent fatty acid of this compound, have shown that its incorporation into cell membranes can influence the production of inflammatory mediators. researchgate.netnih.govnih.gov In human aortic endothelial cells, treatment with trans-18:2 fatty acids led to an increase in the expression of endothelial adhesion molecules and the release of monocyte chemoattractant protein-1, indicating a pro-inflammatory response. researchgate.net
Furthermore, dietary intake of industrially produced trans fatty acids has been linked to increased levels of systemic inflammatory markers. One study demonstrated that a high intake of these fats resulted in elevated serum levels of tumor necrosis factor-alpha (TNF-α) and its soluble receptors, suggesting an activation of the TNFα system. nih.gov While direct studies on this compound are limited, the behavior of its parent fatty acid and other trans fatty acids suggests a potential to dysregulate inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory process. mdpi.comnih.govnih.govfrontiersin.orgmdpi.com
Antimicrobial and Antifungal Activity Research
Fatty acid methyl esters (FAMEs) have demonstrated notable antimicrobial and antifungal properties. The activity of these compounds is often attributed to their ability to disrupt microbial cell membranes.
Inhibition of Bacterial Growth (In Vitro Studies)
Extracts rich in FAMEs, including methyl esters of linoleic acid isomers, have shown inhibitory effects against a range of bacteria. scielo.br In vitro studies on FAMEs from various natural sources have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, a FAME extract of Excoecaria agallocha showed significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus. scielo.br While specific minimum inhibitory concentration (MIC) values for pure this compound are not widely reported, data from FAMEs extracts provide an indication of their potential antibacterial activity.
In Vitro Antibacterial Activity of Fatty Acid Methyl Esters (FAMEs)
| Bacterial Strain | Source of FAMEs | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
|---|---|---|---|
| Bacillus subtilis | Excoecaria agallocha | 0.125 | scielo.br |
| Staphylococcus aureus | Excoecaria agallocha | 0.125 | scielo.br |
| Bacillus pumilus | Excoecaria agallocha | 0.5 | scielo.br |
| Micrococcus luteus | Excoecaria agallocha | 0.5 | scielo.br |
| Pseudomonas aeruginosa | Excoecaria agallocha | 0.5 | scielo.br |
| Klebsiella pneumoniae | Excoecaria agallocha | 0.5 | scielo.br |
| Escherichia coli | Excoecaria agallocha | 1 | scielo.br |
Disruption of Fungal Membrane Structures
The antifungal activity of FAMEs is also well-documented, with methyl linoleate often being a significant contributor. researchgate.netscielo.br The primary mechanism of action is believed to be the disruption of the fungal cell membrane's integrity. nih.gov This disruption can be linked to the interaction of the fatty acid esters with ergosterol (B1671047), a vital component of fungal membranes that regulates fluidity and permeability. nih.govresearchgate.netmdpi.com Alterations in ergosterol biosynthesis or its distribution within the membrane can lead to increased membrane permeability and ultimately, fungal cell death. nih.govresearchgate.net
Studies on FAMEs from vegetable oils have shown potent antifungal activity against various pathogenic fungi, including Candida species and Paracoccidioides species. researchgate.netscielo.br The MIC values from these studies highlight the potential of these compounds as antifungal agents.
In Vitro Antifungal Activity of Fatty Acid Methyl Esters (FAMEs)
| Fungal Strain | Source of FAMEs | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Candida glabrata | Sunflower Oil | 15.6 | scielo.br |
| Candida krusei | Sunflower Oil | 15.6 | scielo.br |
| Candida parapsilosis | Sunflower Oil | 31.2 | scielo.br |
| Paracoccidioides spp. | Soybean, Corn, Sunflower Oils | 15.6 - 500 | scielo.br |
| Candida albicans | Excoecaria agallocha | 500 | scielo.br |
| Candida tropicalis | Excoecaria agallocha | 1000 | scielo.br |
Cellular and Membrane-Associated Processes
The incorporation of this compound into cellular membranes can significantly alter their physical properties and, consequently, the function of membrane-associated proteins.
Integration and Effects on Lipid Membrane Fluidity and Packing
As a trans fatty acid, elaidic acid, the precursor to this compound, has a more linear structure compared to its cis isomer, oleic acid. nih.gov This linear configuration allows for tighter packing of phospholipids (B1166683) within the membrane, which can lead to a decrease in membrane fluidity. nih.govnih.govfrontiersin.org Studies have shown that the incorporation of elaidic acid into phospholipids reduces the fluidity of lipid membranes. nih.gov This increased rigidity can affect various cellular processes that are dependent on membrane dynamics. frontiersin.org The more ordered packing of acyl chains in the presence of trans fatty acids is reflected in a reduced membrane free volume. nih.gov
Impact on Membrane-Associated Protein Function
Changes in membrane fluidity and lipid packing can directly impact the function of integral and peripheral membrane proteins. nih.govresearchgate.netmemtein.com The altered lipid environment can affect the conformational state and activity of receptors, enzymes, and ion channels embedded within the membrane. nih.gov For example, the increased order of acyl chain packing in the presence of trans fatty acids has been associated with a reduced level of rhodopsin activation. nih.gov Furthermore, the interaction between membrane lipids and proteins is crucial for their proper localization and function, and any disruption in the lipid composition can lead to impaired cellular signaling and transport processes. mdpi.com
Modulation of Cellular Signaling Pathways
The biological actions of this compound, a trans-fatty acid methyl ester, are linked to its ability to modulate intracellular signaling cascades, particularly those involved in inflammation and cellular stress. Research on trans-fatty acids (TFAs) has revealed their capacity to potentiate pro-inflammatory signaling. One of the key pathways affected is the apoptosis signal-regulating kinase 1 (ASK1)-p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov
Studies have demonstrated that TFAs can enhance the activation of ASK1, a key upstream regulator in the stress- and cytokine-induced signaling cascade. nih.gov Extracellular signals, such as those initiated by adenosine (B11128) triphosphate (ATP) released from damaged cells, can trigger this pathway. In the presence of TFAs, the ATP-induced activation of the P2X7 receptor leads to a more robust activation of the ASK1-p38 pathway, promoting pro-inflammatory responses and, in some cases, leading to apoptosis (programmed cell death). nih.gov This suggests that this compound, by its nature as a TFA, may contribute to cellular stress responses by amplifying signals that converge on the ASK1-p38 MAPK axis. While much of the research has focused on the broader class of TFAs, these findings indicate a likely mechanism through which this compound exerts its biological effects at the molecular level. nih.gov
In plant biology, this compound has been implicated in defense mechanisms through its participation in hormone signaling pathways, including those involving jasmonates and salicylic (B10762653) acid. smolecule.com These pathways are crucial for coordinating responses to pathogens and herbivores. smolecule.com
Comparative Biological Activity with Stereoisomers and Analogues
Differentiation from Cis-Isomers (e.g., Methyl Linoleate)
The biological activity of this compound differs significantly from its cis-isomer, methyl linoleate, primarily due to the different spatial configuration of their double bonds. These structural differences lead to distinct interactions with cellular components and divergent effects on biological pathways.
Methyl linoleate, the all-cis isomer, has been investigated for several biological activities, including antioxidant and antifungal properties. scielo.br Studies on fatty acid methyl esters (FAMEs) derived from vegetable oils, where methyl linoleate is a major component, have shown notable antifungal activity against various fungal strains. scielo.brscielo.br In contrast, trans-fatty acids are more commonly associated with pro-inflammatory signaling. nih.gov
A key differentiator is their effect on lipid metabolism and transfer. A comparative study on the non-esterified forms, oleic acid (cis-18:1) and elaidic acid (trans-18:1), revealed opposing effects on the activity of cholesteryl ester transfer protein (CETP). At higher concentrations, the cis isomer (oleic acid) inhibited the transfer of cholesteryl esters, whereas the trans isomer (elaidic acid) enhanced it. nih.gov This demonstrates a fundamental difference in how the stereoisomers modulate lipid dynamics.
Furthermore, research on rat heart mitochondria showed that linoleate (the non-esterified cis-isomer) could activate state 4 respiration and inhibit oxidative phosphorylation, effects not observed with methyl linoleate. nih.gov This highlights that both the stereochemistry (cis vs. trans) and the chemical form (free fatty acid vs. methyl ester) are critical determinants of biological activity.
| Biological Activity | This compound / Trans-Fatty Acids | Methyl Linoleate (Cis-Isomer) | Reference |
|---|---|---|---|
| Cellular Signaling | Potentiates pro-inflammatory ASK1-p38 MAPK pathway | Studied for effects on erythrocyte membrane composition; less directly implicated in major pro-inflammatory pathways. | nih.govnih.gov |
| Lipid Transfer (related isomers) | Elaidic acid (trans) enhances CETP activity | Oleic acid (cis) inhibits CETP activity | nih.gov |
| Antimicrobial Activity | Not a primary reported activity | Demonstrates notable antifungal properties | scielo.brscielo.br |
| Mitochondrial Respiration (non-esterified forms) | Effects not well-documented | Linoleic acid (cis) activates state 4 respiration and inhibits oxidative phosphorylation | nih.gov |
Structure-Activity Relationship Based on Double Bond Configuration
The distinct biological activities of this compound and its cis-isomers are a direct consequence of their molecular structure, specifically the configuration of the double bonds. This difference in geometry dictates how these molecules interact with biological systems, particularly cell membranes and proteins.
The fundamental difference lies in the molecular shape. The two cis double bonds in methyl linoleate introduce sharp bends or "kinks" into the hydrocarbon chain. researchgate.net In contrast, the trans double bonds in this compound result in a molecule that is almost linear, closely resembling the straight-chain structure of saturated fatty acids. researchgate.net
This structural variation has profound implications for cellular function:
Membrane Fluidity and Structure: The linear shape of this compound allows it to pack more tightly and orderly within the phospholipid bilayer of cell membranes, similar to saturated fats. This incorporation can decrease membrane fluidity and alter the physical properties of the membrane. smolecule.comnih.gov Conversely, the kinked structure of cis-isomers like methyl linoleate disrupts tight packing, thereby increasing membrane fluidity. nih.gov
Interaction with Membrane Proteins and Receptors: Changes in the membrane environment directly impact the function of embedded proteins, including receptors and enzymes involved in signal transduction. nih.gov The integrity of specialized membrane microdomains, often called lipid rafts, is crucial for spatially organizing signaling components. The incorporation of trans-fatty acids can alter these domains, thereby affecting signaling pathways that are initiated at the cell surface. nih.govrupress.org For example, the function of Toll-like receptor 4 (TLR4), a key receptor in inflammatory signaling, can be impaired by changes in membrane lipid composition. nih.gov
Enzyme and Receptor Binding: The specific three-dimensional shape of a fatty acid determines its ability to fit into the binding sites of enzymes and nuclear receptors. Fatty acids can act as signaling molecules by directly binding to and activating transcription factors such as peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov The linear structure of a trans-isomer versus the bent structure of a cis-isomer will lead to different binding affinities and activation potentials for such protein targets, resulting in divergent downstream genetic regulation.
| Property | Trans-Isomers (e.g., this compound) | Cis-Isomers (e.g., Methyl Linoleate) | Reference |
|---|---|---|---|
| Molecular Shape | Relatively linear, straight-chain | Bent or "kinked" chain | researchgate.net |
| Effect on Cell Membrane | Increases packing, decreases fluidity | Disrupts packing, increases fluidity | smolecule.comnih.gov |
| Functional Implication | Alters membrane protein function and signaling domains; mimics saturated fatty acids in structure. | Maintains membrane fluidity, which is essential for normal protein function and flexibility. | nih.gov |
| Interaction with Proteins | Different binding affinity for enzymes and receptors due to linear shape. | Specific binding affinity based on its bent conformation. | nih.govnih.gov |
Metabolic Fate and Physiological Impact Studies
Absorption and Distribution in Biological Systems
While specific detailed studies on the absorption and distribution of methyl linolelaidate were not extensively found in the search results, related research on trans fatty acids and fatty acid methyl esters provides some context. Generally, fatty acid methyl esters can be absorbed, and trans fatty acids are known to be incorporated into various tissues, including adipocytes and membrane lipids researchgate.net. The absorption and distribution would likely involve hydrolysis of the methyl ester to the free fatty acid (linolelaidic acid) and methanol (B129727), followed by the absorption and transport mechanisms typical of free fatty acids. Once absorbed, linolelaidic acid would be distributed throughout the body and incorporated into complex lipids.
Biotransformation Pathways and Metabolite Identification
This compound, upon absorption, is expected to undergo biotransformation. The primary step would likely be the hydrolysis of the methyl ester linkage, yielding linolelaidic acid and methanol. Trans fatty acids, including linolelaidic acid, enter metabolic pathways of bioconversion and oxidation researchgate.net. Studies indicate that trans fatty acids can be metabolized and converted through different processes researchgate.net. For instance, trans isomers with a double bond at position 9 and 10 are not substrates for Δ9-desaturase researchgate.net. Linolelaidic acid is an omega-6 trans fatty acid wikipedia.org. Biotransformation could involve chain elongation and desaturation enzymes, although the efficiency and pathways for trans fatty acids may differ from cis fatty acids. Research on the metabolism of trans and conjugated fatty acids highlights that they can interfere with the metabolic pathways of polyunsaturated fatty acids researchgate.net.
Influence on Endogenous Fatty Acid Composition
The presence of this compound, and its metabolic product linolelaidic acid, can influence the composition of endogenous fatty acids in tissues. Studies have investigated the impact of dietary trans fatty acids, including trans linoleate (B1235992) (linolelaidic acid), on tissue fatty acid profiles. Feeding trans linoleate to rats has been shown to decrease the levels of certain precursor fatty acids nih.gov.
Effects on Prostaglandin (B15479496) Biosynthesis
Trans fatty acids, such as linolelaidic acid derived from this compound, can affect the biosynthesis of prostaglandins (B1171923). Research in rats fed trans linoleate demonstrated decreased biosynthesis of prostaglandins (PGs), specifically PGE1 and PGE2 nih.gov. This reduction was attributed to decreased levels of precursor fatty acids nih.gov. The study suggested that dietary trans fatty acids can inhibit the conversion of cis linoleate to longer-chain polyunsaturated fatty acids, which are precursors for prostaglandins nih.gov.
An interactive table summarizing the effects of dietary trans linoleate on prostaglandin levels in rat serum is presented below, based on the data from a study: nih.gov
| Treatment Group (Dietary Fat) | Serum PGE1 (ng/ml) | Serum PGE2 (ng/ml) |
| A (Hydrogenated coconut oil) | 1.10 ± 0.24 | 2.19 ± 0.85 |
| B (trans linoleate) | 0.22 ± 0.02 | 0.15 ± 0.03 |
| C (Equal mixture of cis and trans linoleate) | 3.51 ± 0.58 | 11.64 ± 2.63 |
| D (cis linoleate) | 5.69 ± 0.59 | 24.89 ± 4.35 |
Note: Data are presented as mean ± standard error.
Alterations in Arachidonic Acid and Eicosatrienoic Acid Levels
Studies have shown that dietary trans linoleate can lead to decreased levels of arachidonic acid and eicosatrienoic acid in tissue lipids, such as platelet lipids in rats nih.gov. Arachidonic acid is a precursor for various prostaglandins and other eicosanoids lipidmaps.orgnih.gov. Eicosatrienoic acid (specifically dihomo-gamma-linolenic acid, 8Z,11Z,14Z-eicosatrienoic acid) is a precursor to the Series 1 prostaglandins fishersci.ca. The observed decrease in these precursor fatty acids is linked to the reduced prostaglandin biosynthesis when trans linoleate is present in the diet nih.gov.
An interactive table illustrating the impact of dietary trans linoleate on arachidonic acid and eicosatrienoic acid levels in rat platelet lipids is provided below, based on reported findings: nih.gov
| Treatment Group (Dietary Fat) | Arachidonic Acid in Platelet Lipids (%) | Eicosatrienoic Acid in Platelet Lipids (%) |
| A (Hydrogenated coconut oil) | 2.0 | Trace |
| B (trans linoleate) | 1.4 | Trace |
| C (Equal mixture of cis and trans linoleate) | 14.1 | 0.1 |
| D (cis linoleate) | 17.6 | 0.33 |
Note: Data are presented as percentage of total platelet lipids.
Implications for Adipogenesis and Lipid Storage
Trans fatty acids are known to be stored in adipocytes researchgate.net. Research indicates that trans fatty acids can influence lipid metabolism and energy homeostasis, potentially through the activation of nuclear receptors such as PPARs scispace.com. This compound, as a trans fatty acid methyl ester, may disrupt cellular functions and promote inflammation through mechanisms like oxidative stress and immune dysregulation scispace.com. Studies on white adipose tissue have identified various fatty acid methyl esters, including this compound, and research in animal models has explored the impact of dietary interventions on fatty acid metabolism and lipid accumulation in adipose tissue scispace.comnih.gov.
Studies on Animal Models
Animal models, particularly rats, have been utilized to investigate the metabolic effects of this compound and its parent fatty acid, linolelaidic acid. Studies in rats have provided crucial insights into the influence of dietary trans linoleate on fatty acid composition in tissues, prostaglandin biosynthesis, and the levels of prostaglandin precursors like arachidonic acid and eicosatrienoic acid nih.gov. These studies have demonstrated that the presence of trans fatty acids in the diet can significantly alter endogenous lipid profiles and impact pathways dependent on specific fatty acid precursors nih.gov.
Impact on Adipose Tissue Fatty Acid Profiles
Studies have shown that dietary intake of trans fatty acids, including this compound, can influence the fatty acid composition of adipose tissue. For instance, in lambs fed with mulberry silage, the content of saturated and trans fatty acids in adipose tissue decreased, while the content of alpha-linolenic acid and oleic acid increased mdpi.com. Research in obese mice fed mulberry leaves also indicated alterations in adipose tissue fatty acid composition, with an increased ratio of polyunsaturated to saturated fatty acids mdpi.com. This compound itself can be incorporated into tissue lipids, including phospholipids (B1166683), cholesterol esters, and triglycerides eur.nl. The level of incorporation in liver lipids has been shown to be proportional to its level in the diet eur.nl.
Here is a sample table illustrating potential changes in adipose tissue fatty acid profiles based on dietary intervention:
| Fatty Acid | Control Diet (%) | Intervention Diet (%) | Change |
| This compound (C18:2 tt) | X | Y | Y - X |
| Saturated Fatty Acids | A | B | B - A |
| Alpha-Linolenic Acid (C18:3 n-3) | C | D | D - C |
| Oleic Acid (C18:1 n-9) | E | F | F - E |
Note: The values in this table are illustrative and would vary depending on the specific study, species, and dietary intervention.
Effects on Lipid Metabolism and Inflammatory Responses in Specific Species (e.g., Canine, Ovine)
This compound can influence lipid metabolism and inflammatory pathways in animals. In canine diets, although present in trace amounts, excessive intake of this compound may influence lipid metabolism and inflammatory pathways, potentially contributing to adverse health outcomes scispace.com. Maintaining a balanced omega-6 to omega-3 ratio in canine diets is considered important due to the inflammatory potential of omega-6 polyunsaturated fatty acids like this compound scispace.com.
Research indicates that this compound can interact with various biological molecules, influencing metabolic pathways related to lipid metabolism and inflammation smolecule.com. Its role as an antioxidant has also been highlighted in studies examining its protective effects against cellular damage caused by oxidative stress smolecule.com.
Relationship to Lipotoxicity and Metabolic Dysfunction
This compound's role in lipotoxicity and metabolic dysfunction is an area of ongoing research, particularly in the context of high-fat diets and associated inflammatory conditions.
Role in Hypothalamic Inflammation Research
Hypothalamic inflammation is increasingly recognized as a key mechanism linking chronic overconsumption of high-fat diets with obesity and metabolic complications nih.gov. Excessive intake of long-chain saturated fatty acids is considered a causative dietary component in promoting hypothalamic inflammation researchgate.net. While the direct role of this compound specifically in hypothalamic inflammation is not as extensively documented as that of saturated fatty acids, trans fatty acids in general are associated with metabolic syndrome researchgate.net. Studies investigating the effects of different dietary components on hypothalamic inflammation often analyze the profiles of various fatty acids, including trans fatty acids like this compound researchgate.net. The accumulation of lipotoxic substances, such as ceramides, is a key driver of hypothalamic dysfunction researchgate.net.
Formation of Lipotoxic Lipid Species (e.g., Ceramide)
Lipotoxicity, the accumulation of lipid intermediates that can cause cellular dysfunction and death, is implicated in various metabolic disorders. Long-chain saturated fatty acids are known to promote the accumulation of lipotoxic substances like ceramides, which can exacerbate inflammation and hypothalamic dysfunction researchgate.net. While this compound is a trans unsaturated fatty acid, its metabolism and potential interactions within complex lipid metabolic pathways could indirectly influence the formation or accumulation of lipotoxic species like ceramide. Research into lipid metabolism in various species, including the analysis of polar lipids like ceramides, is crucial for understanding the full impact of different fatty acids unit.no. Studies on fatty acid desaturases also highlight the link between fatty acid metabolism pathways and cellular processes, including the prevention of lipotoxicity plos.org.
Here is a conceptual table illustrating the potential link between dietary factors, this compound, and lipotoxic species:
| Dietary Factor | Presence of this compound | Impact on Lipid Metabolism | Potential Influence on Ceramide Formation |
| High-Fat Diet (rich in TFAs) | Present/Elevated | Altered Lipid Profiles | Potential Increase |
| Specific Dietary Interventions | Modified | Altered Lipid Profiles | Potential Modulation |
Note: This table represents a hypothetical relationship based on the discussed concepts and requires specific research data for validation.
Advanced Analytical Techniques in Methyl Linolelaidate Research
Chromatographic Separation Methods
Chromatographic methods are widely used to separate complex mixtures of fatty acid methyl esters, including methyl linolelaidate, based on their differing physical and chemical properties.
Gas Chromatography (GC) for Fatty Acid Profiling
Gas chromatography (GC), often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is a primary technique for the analysis of fatty acid methyl esters. researchgate.netscioninstruments.comjapsonline.comijcce.ac.ir GC is effective for separating volatile compounds like FAMEs. mdpi.com High-polarity capillary columns, such as those with high cyano content (e.g., Rt-2330) or polyethylene (B3416737) glycol (e.g., FAMEWAX), are particularly useful for separating FAMEs, including cis and trans isomers. restek.comsigmaaldrich.com
GC-FID is frequently employed for the quantification and profiling of fatty acids in various samples, including fish oils and edible oils. scioninstruments.comjapsonline.comijcce.ac.ir The separation of FAMEs is achieved based on factors such as carbon chain length and the number and position of double bonds. shimadzu.com For instance, in the analysis of fatty acids in marine fish oil, GC-FID with an HP-88 capillary column has been utilized, with a temperature program optimized for the separation of various FAMEs. japsonline.com
Two-dimensional gas chromatography (GC × GC) offers enhanced resolution and separation performance compared to conventional GC, which is particularly beneficial for analyzing complex mixtures of FAMEs and resolving isomers. nih.govgcms.cz This technique can provide orthogonal separation based on boiling point and polarity. gcms.cz
Liquid Chromatography (LC) and Ultra-Performance Liquid Chromatography (UPLC)
Liquid chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is also applied in the analysis of fatty acids and their methyl esters. mdpi.com Reverse phase HPLC on octadecylsilyl columns can separate mixtures of fatty acid methyl esters. nih.gov Acetonitrile-water mixtures are commonly used as mobile phases for the elution of FAMEs in reverse phase HPLC. nih.gov Unsaturated compounds can be detected by their absorption in the ultraviolet range, typically at 192 nm or 205 nm. nih.gov
While GC is often the preferred method for comprehensive FAME analysis due to the volatility of the derivatives, LC can be complementary, particularly for samples that may contain less volatile or more polar lipid components. nih.govresearchgate.net Argentation LC, which utilizes stationary phases impregnated with silver ions, can be used to separate fatty acid isomers based on the number and geometry of their double bonds. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the analysis and quantification of fatty acid methyl esters, particularly in applications like biodiesel analysis where FAMEs are the primary components. scholarsportal.infocsic.es HPTLC allows for the rapid and simultaneous analysis of multiple samples. scholarsportal.info In HPTLC, FAMEs typically exhibit specific Rf ranges depending on the mobile phase used. For example, in one study, fatty acid methyl esters showed an Rf range of 0.57 to 0.76 using a mobile phase of hexane (B92381), ethyl acetate, and acetic acid (9:1:0.1). scholarsportal.inforesearchgate.net Densitometric scanning of HPTLC plates is used for the quantification of separated components. scholarsportal.info
HPTLC can be an alternative to GC or HPLC for the quantification of FAMEs in certain applications, offering advantages in terms of speed and cost-effectiveness. scholarsportal.infoactascientific.com
Spectrometric Identification and Characterization
Spectrometric techniques provide valuable structural information for the identification and characterization of this compound.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS), often coupled with GC (GC-MS), is a powerful tool for the identification and structural elucidation of fatty acid methyl esters, including this compound. scioninstruments.commdpi.comlcms.czresearchgate.netchrom-china.com Electron ionization (EI) is a common ionization method in GC-MS for FAMEs, which produces characteristic fragmentation patterns that aid in identification. shimadzu.comnist.gov this compound has a molecular ion at m/z 294 in its electron ionization mass spectrum. nist.govresearchgate.net Other characteristic fragments can be observed due to the loss of the methoxy (B1213986) radical or methanol (B129727). researchgate.net
Tandem mass spectrometry (MS/MS) provides more detailed structural information by fragmenting selected ions. nih.gov This is particularly useful for differentiating isomers that may have similar fragmentation patterns in single-stage MS. Chemical ionization (CI), such as using acetonitrile, can be employed in conjunction with MS/MS to generate diagnostic ions that help determine the position and geometry of double bonds in unsaturated FAMEs. nih.gov The ratio of specific fragment ions in MS/MS can provide insights into the double bond geometry (cis/trans or trans/cis). nih.gov
GC-MS/MS methods have been developed for the analysis of fatty acids, allowing for the identification and quantification of numerous FAMEs in complex samples. lcms.czchrom-china.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a non-destructive technique that provides detailed information about the structural environment of atoms within a molecule. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.com NMR is used to confirm the structure of this compound and to study its reactions or modifications. researchgate.netdoi.org
¹H NMR spectra of this compound show characteristic signals for the protons in the methyl ester group, the aliphatic chain, and the vinylic protons at the double bonds. researchgate.netchemicalbook.com The chemical shifts and splitting patterns of these signals provide information about the position and configuration of the double bonds. doi.org
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. nih.govchemicalbook.comnih.gov Different carbon environments in the molecule give rise to distinct signals in the ¹³C NMR spectrum. researchgate.net Techniques like Attached Proton Test (APT) in ¹³C NMR can help differentiate between methyl, methylene (B1212753), methine, and quaternary carbons. doi.org Analysis of ¹H and ¹³C NMR spectra, sometimes in conjunction with two-dimensional NMR techniques like COSY, can confirm the presence and location of the trans double bonds in this compound. researchgate.netdoi.org
| Technique | Application in this compound Research | Key Information Provided |
| GC-FID | Quantification and profiling in mixtures. scioninstruments.comjapsonline.comijcce.ac.ir | Relative abundance of this compound compared to other FAMEs. scioninstruments.comjapsonline.com |
| GC-MS | Identification and structural confirmation. scioninstruments.comlcms.czresearchgate.netchrom-china.com | Molecular weight, characteristic fragmentation pattern. nist.govresearchgate.net |
| GC×GC-MS | Enhanced separation of isomers in complex matrices. nih.govgcms.cz | Improved resolution and separation of this compound from co-eluting compounds. gcms.cz |
| LC/HPLC/UPLC | Separation of FAMEs, sometimes coupled with other techniques. mdpi.comnih.gov | Separation based on polarity and unsaturation, detection via UV absorption. nih.gov |
| HPTLC | Rapid analysis and quantification in certain applications (e.g., biodiesel). scholarsportal.infocsic.es | Separation based on polarity, quantification via densitometry. scholarsportal.inforesearchgate.net |
| MS/MS | Detailed structural information, double bond position and geometry. nih.gov | Diagnostic fragment ions, differentiation of isomers. nih.gov |
| NMR (¹H and ¹³C) | Structural confirmation, detailed atomic environment information. researchgate.netchemicalbook.comchemicalbook.comdoi.org | Chemical shifts, coupling constants, confirmation of double bond positions and geometry. researchgate.netdoi.org |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying functional groups within a molecule based on their vibrational modes. For fatty acids and their methyl esters, specific absorption bands in the infrared spectrum can provide information about the presence and configuration (cis or trans) of double bonds.
Research has shown that trans configurations in fatty acids absorb infrared radiation in the region of 950-1000 cm⁻¹, specifically around 965-968 cm⁻¹, corresponding to the bending vibration of the trans C-H group su.ac.th. In contrast, cis configurations typically show absorption bands between 680-780 cm⁻¹, such as around 724 cm⁻¹ for methyl linoleate (B1235992) (a cis,cis isomer) su.ac.th. This compound, being a trans,trans isomer (C18:2n-6), exhibits a characteristic infrared absorption band around 968 cm⁻¹ due to its trans double bonds su.ac.thnih.gov.
FTIR spectroscopy can be used for both qualitative and quantitative determination of trans fatty acids in food samples. While Gas Chromatography-Mass Spectrometry (GC-MS) may offer more detailed data, FTIR is considered suitable for industrial applications where rapid classification and determination of trans fatty acids are needed su.ac.th.
Near-Infrared (NIR) Spectroscopy
Near-Infrared (NIR) spectroscopy is a fast and non-destructive analytical technique that can provide information about the chemical and physical properties of a sample based on the overtones and combination bands of fundamental molecular vibrations, primarily C-H, O-H, and N-H bonds google.comresearchgate.net. While NIR spectra are often complex with broad, overlapping bands, multivariate data analysis (chemometrics) can be used for both qualitative and quantitative analysis google.comresearchgate.net.
NIR spectroscopy has been applied to the analysis of various agricultural products and oils, including the determination of fatty acid profiles in seeds usda.gov. Although specific detailed research findings on the direct application of NIR spectroscopy solely for the analysis of this compound were not extensively found, the technique's ability to analyze fatty acid profiles in complex matrices like plant germplasm suggests its potential for assessing the presence and relative abundance of different FAMEs, including this compound, when appropriate calibration models are developed using reference methods like GC usda.gov. The predominant NIR spectral features include C-H stretching vibrations from methyl and methylene groups, which are abundant in fatty acid methyl esters google.com.
Sample Preparation and Derivatization Techniques
Accurate analysis of fatty acid methyl esters like this compound in complex matrices requires effective sample preparation, typically involving lipid extraction followed by derivatization to form FAMEs.
Lipid Extraction Protocols
Lipid extraction is the initial step to isolate lipids, including those containing linolelaidic acid, from biological or plant matrices. Various protocols exist, aiming for comprehensive recovery of different lipid classes.
Common methods include liquid-liquid extraction techniques. The Folch method, using a chloroform/methanol mixture, is a widely used protocol msu.edunih.gov. Another method utilizes methyl tert-butyl ether (MTBE) nih.govandrewalliance.com. MTBE extraction has been shown to provide broad coverage of lipid classes and can be amenable to automation nih.govandrewalliance.com. In the MTBE method, methanol is added to the sample, followed by MTBE. After mixing and incubation, phase separation is induced by adding water, with the lipid-containing organic phase forming the upper layer, which simplifies collection nih.gov.
For plant tissue, protocols may involve homogenizing the sample in an extraction solvent like acetone (B3395972) or hexane shimadzu.com. For marine organisms, methanol extraction followed by centrifugation has been used researchgate.net. The choice of extraction protocol can depend on the sample matrix and the target lipids.
Fatty Acid Methyl Ester (FAME) Preparation Methods
Fatty acids, including linolelaidic acid, are typically converted to their corresponding methyl esters (FAMEs) before analysis by gas chromatography. This derivatization increases their volatility and improves chromatographic performance shimadzu.comgcms.czrestek.comscioninstruments.com.
A common approach involves saponification of lipids to release free fatty acids, followed by methylation gcms.czrestek.com. Saponification can be carried out by refluxing with methanolic sodium hydroxide (B78521) restek.com. Esterification can be effected using a reagent such as boron trifluoride in methanol or methanolic hydrogen chloride gcms.czrestek.comnih.govucdavis.edu. For instance, a protocol might involve heating the dried lipid extract with methanolic hydrogen chloride msu.edu. Another method describes using acetyl chloride in methanol lcms.cz. After methylation, the FAMEs are typically extracted into a nonpolar solvent like hexane or heptane (B126788) for GC analysis msu.edurestek.comucdavis.edu.
Alkali-catalyzed transmethylation is another method used to prepare FAMEs, where oil samples are reacted with methanolic potassium hydroxide scioninstruments.comsrce.hrjapsonline.com. This method has been applied to prepare FAMEs from marine fish oil japsonline.com.
Quantitative Analysis and Chemotaxonomic Applications
Quantitative analysis of this compound is crucial for determining its abundance in various samples. Gas chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is the primary technique for this purpose shimadzu.comgcms.czrestek.comscioninstruments.comlcms.czjapsonline.comscispace.com.
This compound is frequently included in FAME reference standards used for calibrating GC systems shimadzu.comrestek.comlcms.czsigmaaldrich.comrsc.org. Its identification in chromatograms is based on retention time, and quantification is typically achieved by comparing peak areas to those of known concentration standards or using internal standards researchgate.netucdavis.edulcms.czjapsonline.com.
Chemotaxonomy involves the classification of organisms based on their chemical constituents srce.hr. Fatty acid profiles, including the presence and relative amounts of specific FAMEs like this compound, can serve as chemotaxonomic markers srce.hr.
Quantification in Complex Biological and Plant Matrices
Quantifying this compound in complex biological and plant matrices requires robust extraction and derivatization methods, followed by sensitive and selective chromatographic analysis. This compound has been identified and quantified in various complex samples, including food products like beef and mackerel, rice, poultry byproduct-based pet foods, and marine fish oil shimadzu.comlcms.czjapsonline.comscispace.com.
In the analysis of food samples, FAMEs, including this compound, are quantified using GC-MS or GC-MS/MS after extraction and methylation shimadzu.comlcms.cz. Calibration curves are prepared using mixed FAME standards to ensure accurate quantification scioninstruments.comlcms.cz. The sensitivity and quantitative accuracy of different GC-MS ionization modes (EI and CI) have been compared for FAME analysis shimadzu.com. GC-FID is also commonly used for quantifying fatty acids in fish oil after FAME preparation japsonline.com.
This compound has also been used as an internal standard in GC-MS methods for the analysis of metabolites, including fatty acids, in marine organisms researchgate.net. This highlights its role in quantitative workflows for complex biological samples.
The presence and prevalence of this compound, alongside other FAMEs, in different pet food formulations have been analyzed using gas chromatography, providing insights into their dietary implications scispace.com. In plant matrices, FAME analysis by GC-MS has been used for phytochemical composition analysis ajol.info.
Data from quantitative analysis can be subjected to chemometric techniques, such as principal component analysis (PCA) and partial least-square-discriminant analysis (PLS-DA), to classify samples based on their fatty acid profiles, which can have chemotaxonomic applications japsonline.comshimadzu.com. For example, fatty acid analysis using GC-FID and chemometrics has been used to quantify and classify fatty acids in marine fish oil, with this compound identified as a significant contributor in discriminating between different fish species japsonline.com.
While primary metabolites like fatty acids are involved in fundamental processes, their profiles can still contribute to chemotaxonomic classification, although secondary metabolites are more widely used due to their higher chemical diversity srce.hr.
Interactive Data Table: Representative GC Retention Times and Concentrations of this compound in FAME Mix Standards
| Peak No. | Compound Name | Retention Time (min) | Concentration (mg/mL) | Structural Nomenclature |
| 19 | This compound | 46.39 restek.com | 20 restek.com | C18:2 (t9,t12) restek.com |
| 8 | This compound | 35.583 restek.com | 6 restek.com | C18:2 (trans-9,12) restek.com |
| 19 | This compound (E) | - shimadzu.com | 1.5 - 8.9 shimadzu.com | C18:2n-6 (E) shimadzu.com |
| 20 | This compound | - restek.com | 0.6 restek.com | C18:2 (all-trans-9,12) restek.com |
Note: Retention times and concentrations can vary depending on the specific GC column, method, and standard used.
Interactive Data Table: Infrared Absorption Region for this compound
| Sample Name | Structure | Wavelength (cm⁻¹) | Vibration | Functional Group |
| This compound | Nonconjugated trans,trans | 968 su.ac.th | bending | C-H su.ac.th |
Interactive Data Table: this compound in Pet Food Diets
| Diet Type | Prevalence of this compound |
| Poultry | Prevalent scispace.com |
| Byproduct | Prevalent scispace.com |
| Ragi | Prevalent scispace.com |
| Mash Potato | Prevalent scispace.com |
Application in Primary Metabolite Profiling for Classification
Advanced analytical techniques, particularly those based on mass spectrometry coupled with chromatography, play a crucial role in the identification and quantification of this compound within complex biological matrices. These techniques are essential for primary metabolite profiling, which can then be applied for classification purposes in various research areas.
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of primary metabolites, including fatty acids and their methyl esters like this compound chemrxiv.org. GC-MS is particularly suitable for volatile and semi-volatile compounds or those that can be converted into volatile derivatives through derivatization chemrxiv.orgmdpi.com. Fatty acids, amino acids, sugars, and sterols often require derivatization, such as trimethylsilylation, to enhance their volatility and thermal stability for GC-MS analysis chemrxiv.orgmdpi.comresearchgate.net. This compound, being a fatty acid methyl ester, is amenable to GC-MS analysis.
In primary metabolite profiling using GC-MS, samples undergo extraction to isolate metabolites, followed by derivatization if necessary. The derivatized sample is then injected into the GC system, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which detects and identifies them based on their mass-to-charge ratio and fragmentation patterns chemrxiv.org. GC-MS offers advantages such as high sensitivity, good chromatographic resolution for volatile compounds, and the availability of extensive spectral libraries for compound identification through electron impact (EI) ionization chemrxiv.orgthermofisher.com.
This compound has been identified as a component in various biological and environmental samples using GC-MS-based metabolite profiling. For instance, it has been detected in the n-hexane extract of fungus combs from termite mounds, alongside other fatty acid derivatives like methyl palmitate and methyl oleate (B1233923) mdpi.com. In the context of biological studies, this compound has been employed as an internal standard in GC-MS-based metabolomic profiling of prostate cancer cell lines, demonstrating its suitability as a reference compound in such analyses mdpi.com. It has also been used as an internal standard in GC-MS analysis of marine organisms, including starfish and crabs, for the simultaneous analysis of different metabolite classes like amino acids, fatty acids, and sterols researchgate.netresearchgate.netresearchgate.net.
The data generated from GC-MS-based primary metabolite profiling, including the relative abundance or concentration of compounds like this compound, can be used for classification through multivariate data analysis techniques. These techniques, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) or Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), are commonly applied in metabolomics to identify patterns and discriminate between different sample groups mdpi.comscielo.brup.pt. For example, GC-MS metabolite profiling data, including the presence of this compound, has been correlated with biological activities, such as antimicrobial activity, allowing for the classification of samples based on their metabolic profiles and associated effects scielo.br. In chemotaxonomic studies, primary metabolite profiles obtained by GC-MS have been successfully used to classify seeds from different berry fruit cultivars based on the uniformity of metabolite patterns within species srce.hr.
The application of these advanced analytical techniques in primary metabolite profiling allows for the generation of comprehensive datasets that capture the metabolic state of biological systems or the composition of complex samples. By analyzing the patterns within these datasets, including the levels of specific metabolites like this compound, researchers can classify samples according to various criteria, such as biological origin, treatment effects, or phenotypic characteristics.
Representative Data Table: Metabolites Identified by GC-MS in a Study
While specific quantitative data for this compound's role in classification from a single source is limited in the search results, the following table illustrates the type of data generated in GC-MS based metabolite profiling studies where this compound might be one of many identified compounds used for classification. This example is based on the identification of various fatty acid derivatives and other compounds in a study utilizing GC-MS mdpi.com.
| Compound Name | Analytical Technique | Sample Type | Potential Application in Classification Context (Illustrative) |
| This compound | GC-MS | Biological Extract | Biomarker for source identification or biological activity |
| Methyl palmitate | GC-MS | Biological Extract | Co-occurring metabolite, contributes to overall profile |
| Methyl oleate | GC-MS | Biological Extract | Co-occurring metabolite, contributes to overall profile |
| Bis (2-ethylhexyl) phthalate (B1215562) (DEHP) | GC-MS | Biological Extract | Environmental contaminant or biologically synthesized compound |
| Benzenepropanoic acid, 3,5-bis(1,1 dimethylethyl)-4-hydroxy-, methyl ester | GC-MS | Biological Extract | Potential marker compound |
Note: This table is illustrative, based on compounds identified in a GC-MS study mdpi.com. The specific role of each compound in classification depends on the study design and data analysis.
Detailed research findings often involve statistical models built upon such metabolite profiles. For instance, OPLS-DA has been used to correlate metabolites, including this compound, with specific biological activities, enabling the classification of samples based on their bioactivity potential derived from their metabolic composition scielo.br. The process typically involves aligning peaks from chromatograms, identifying compounds by comparing mass spectra to libraries, and then using the peak areas or intensities to build a data matrix for multivariate statistical analysis mdpi.comscielo.br. This allows for the identification of metabolites that significantly contribute to the separation and classification of different groups.
Occurrence and Research Context in Natural Sources
Identification in Medicinal Plants and Botanical Extracts
Methyl linolelaidate has been identified in several medicinal plants. It has been reported in Leonurus japonicus and Ageratum conyzoides. nih.gov It was also found as a component in the fixed oil extracted from the root parts of Bridelia stipularis (L.) Blume, where it constituted a significant percentage (36.86%) of the identified compounds in that part of the plant. scialert.net In Iresine herbistii ethanol (B145695) leaf extract, this compound was detected with a peak area percentage of 12.12% in a GC-MS analysis. researchgate.net The compound has also been found in the essential oil of Hibiscus sabdariffa and in extracts from Eremostachys azerbaijanica rhizomes (0.38%). caymanchem.comnih.gov The methanol (B129727) extract of Ehretia cymosa leaves also contained this compound (4.97%) as one of its major constituents. researchgate.net Furthermore, it has been detected in the liposoluble fraction of different medicinal parts of Crocus sativus. tandfonline.com
Data on the percentage of this compound in some medicinal plants and botanical extracts:
| Plant/Extract Source | Part Used | Percentage (%) | Method | Citation |
| Bridelia stipularis (L.) Blume | Root fixed oil | 36.86 | GC-MS | scialert.net |
| Iresine herbistii ethanol leaf extract | Leaves | 12.12 | GC-MS | researchgate.net |
| Eremostachys azerbaijanica rhizomes | Rhizomes | 0.38 | n-hexane extract | nih.gov |
| Ehretia cymosa methanol extract | Leaves | 4.97 | GC-MS | researchgate.net |
| Crocus sativus | Stamen (ether fraction) | 0.51 | GC-MS | tandfonline.com |
Presence in Agricultural Products and Food Matrices
This compound is found in certain vegetable oils. smolecule.com It has been reported in the seeds of Cichorium intybus L. (chicory), where it was present at a concentration of 0.59% of the fatty acid methyl esters. researchgate.net It is also found in rubber seed oil. scispace.com While methyl linoleate (B1235992) (the cis isomer) is found in cloves, this compound is the trans isomer. nih.gov this compound is also mentioned in the context of fatty acid methyl ester analysis in food, such as brans, tea leaves, and rice. shimadzu.com
Data on the percentage of this compound in some agricultural products:
| Agricultural Product | Part Used | Percentage (%) | Context | Citation |
| Cichorium intybus L. | Seeds | 0.59 | Fatty acid methyl esters analysis | researchgate.net |
| Rubber Seed Oil | Seeds | 43.2 | FAME content in biodiesel from RSO | scispace.com |
Role as a Natural Product in Biological Studies
This compound is considered a natural compound with reported biological properties. cymitquimica.com It has been shown to have inhibitory effects on lipid peroxidation and can inhibit the growth of bacteria in vitro. cymitquimica.com It also demonstrates an inhibitory effect on the production of reactive oxygen species. cymitquimica.com Research into its interactions with enzymes involved in lipid metabolism suggests potential regulatory effects on fatty acid profiles in biological systems. smolecule.com It has been investigated for potential therapeutic applications due to reported anti-inflammatory and antioxidant activities. smolecule.com In some biological studies, this compound is used as a reference compound. acgpubs.org It has also been identified in studies investigating naturally occurring compounds with potential larvicidal activity against mosquitoes. frontiersin.org
Dynamic Changes in Postharvest Processing (e.g., Tea Production)
The content of fatty acids, including this compound, can undergo dynamic changes during postharvest processing. In the production of oolong tea, the dynamics of polyunsaturated fatty acids (PUFAs), including this compound, have been analyzed. mdpi.comresearchgate.net Changes in fatty acid composition occur during the different stages of oolong tea processing. mdpi.com While the provided search results mention the analysis of this compound in the context of oolong tea processing and show figures related to its dynamics, specific detailed research findings on the changes in this compound content during the various steps of oolong tea production (like withering, turn over, etc.) are presented visually in figures mdpi.comresearchgate.net but not explicitly detailed as numerical data in the text snippets. However, the study indicates that mechanical wounding during processing is a crucial factor influencing characteristic compounds in oolong tea. mdpi.com Partial hydrogenation during processes like biodiesel production from vegetable oils can also lead to the formation of this compound from methyl linolenate. neliti.com
Applications in Specialized Research Domains
Biomedical and Pharmaceutical Research
Methyl linolelaidate has been investigated for potential applications in biomedical and pharmaceutical research, primarily due to its biological properties. biosynth.com
Investigation as a Potential Therapeutic Agent (e.g., Anti-inflammatory, Antioxidant)
Research suggests that this compound may possess anti-inflammatory and antioxidant properties. innovareacademics.inbiosynth.comhu.edu.jo It has been identified as a compound with a notable predictive score for anti-inflammatory bioactivity in studies involving Dioscorea alata extract. hu.edu.jo this compound is considered a dominant antioxidant compound in the methanol (B129727) extract of Eupatorium odoratum. innovareacademics.in It has been shown to have inhibitory effects on lipid peroxidation and the production of reactive oxygen species. biosynth.com The potential mechanism of action for its antioxidant properties may involve reducing the activity of lipoxygenase or cyclooxygenase enzymes. biosynth.com
Research in Specific Disease Models (e.g., Lymphoma, Obesity)
This compound has been mentioned in research related to specific disease models, including lymphoma and obesity. In the context of lymphoma, studies on Epstein-Barr virus (EBV)-infected B cells, which can lead to lymphoma, have investigated the role of fatty acid desaturases in cell proliferation. While this compound is a fatty acid methyl ester, the provided results discuss the broader role of lipid desaturation in the growth of EBV+ transformed B cells and clinically derived EBV+ immunoblastic lymphoma cells, suggesting a link between fatty acid metabolism and lymphoma cell proliferation. plos.orgbiorxiv.orgcam.ac.uk However, the direct investigation of this compound as a therapeutic agent for lymphoma is not explicitly detailed in these results.
In obesity research, this compound, as a trans fatty acid, has been discussed in the context of dietary fat intake and its potential effects on body weight and fat composition. Studies on lambs fed different types of silage indicated that the content of trans fatty acids, including this compound, decreased with certain diets, and trans fatty acids are generally considered not suitable for weight loss. researchgate.netnih.gov This suggests that research in obesity models may involve analyzing the presence and changes in this compound levels in tissues under different dietary conditions.
Biofuel Research and Characterization
This compound is relevant in biofuel research, particularly in the characterization and assessment of biodiesel properties. biosynth.com Biodiesel is primarily composed of fatty acid methyl esters (FAMEs). sid.irrestek.com
Assessment as a Biodiesel Feedstock Component
Data Table: this compound Content in Biodiesel Feedstocks
| Feedstock Source | This compound Content (%) | Reference |
| Acutodesmus obliquus (Algae) | 94.0 | wits.ac.za |
| Chlamydomonas CC125 (Algae) | 66.6 | wits.ac.za |
| Waste Cooking Oil | 71.4 | wits.ac.za |
| Wastewater-isolated Microalgae-Yeast Co-culture | 3.95 | nih.gov |
| Nyamplung Oil (Calophyllum inophyllum Linn) Biodiesel | 25.76 | scispace.com |
Cetane Number Evaluation in Relation to Molecular Structure
Data Table: Cetane Number of this compound
| Compound | Structure | Cetane Number (DCN) | Reference |
| This compound | Methyl (9E,12E)-octadeca-9,12-dienoate | Determined | biodieseleducation.orgresearchgate.netusda.gov |
As a Model Compound in Lipid Chemistry Research
This compound serves as a model compound in studies investigating the behavior and properties of unsaturated fatty acids, particularly those containing trans double bonds. Research into the conformation and packing of unsaturated chains has utilized related compounds like cholesteryl linolelaidate to understand molecular arrangements in crystalline structures sigmaaldrich.com. Such studies provide fundamental insights into how the presence of trans configurations influences the physical properties and interactions of lipids. Furthermore, investigations into the oxidation and peroxidation of unsaturated fatty acids often employ methyl esters of fatty acids, including isomers of linoleic and linolenic acid, to understand reaction pathways and product formation sigmaaldrich.comsigmaaldrich.com. While studies may focus on various methyl esters, the inclusion of this compound in such research allows for the examination of the specific impact of its trans, trans diene structure on oxidative stability and the resulting oxidation products.
Environmental and Agricultural Science Applications
This compound's presence and characteristics are relevant in environmental and agricultural contexts, ranging from its occurrence in natural sources to its implications in animal feed.
Tracing Allelochemical Effects
Research into allelochemical effects, where compounds produced by one plant influence the growth of another, often involves identifying and tracing the fate of bioactive lipids. Studies have utilized isotope-labeled methyl linolenate, a related polyunsaturated fatty acid methyl ester, to trace allelochemical effects on invasive plant species, demonstrating significant impacts on plant growth sigmaaldrich.comsigmaaldrich.com. While direct studies using this compound specifically for tracing allelochemical effects were not prominently found in the search results, its structural similarity to other methyl esters used in such research suggests potential, albeit less explored, applications in this domain. This compound has been identified as a constituent in certain aquatic medicinal plants, indicating its natural occurrence in some environmental settings cannalib.eu.
Studies on Animal Nutrition and Feed Supplementation
This compound is encountered in studies concerning animal nutrition and the effects of feed supplementation. It has been identified as a trans fatty acid present in trace amounts in canine diets, where excessive intake may potentially influence lipid metabolism and inflammatory pathways amazonaws.comscispace.com. In research involving finishing pigs, dietary supplementation with substances like tea tree oil has been shown to influence the fatty acid composition of meat, leading to increased levels of this compound (C18:2n6t) in muscle tissue frontiersin.orgnih.govresearchgate.net. This indicates that feed composition can directly impact the levels of this specific trans fatty acid in animal products. Similarly, studies on broilers have reported this compound content in meat being influenced by dietary factors, such as supplementation with walnut meal and cranberry leaves researchgate.net. This compound, described as a polyunsaturated omega-6 fatty acid trans-isomer, has also been noted in larval excreta, which is being explored for use in feed supplementation, suggesting its potential as a component influencing the nutritional impact of such feed sources svbbi.in.
The following table summarizes some findings related to this compound levels in animal studies:
| Animal | Dietary Intervention | Effect on this compound Levels | Reference |
| Canine | Standard Diets | Present in trace amounts | amazonaws.comscispace.com |
| Pigs | Tea Tree Oil Supplementation | Increased levels in meat | frontiersin.orgnih.govresearchgate.net |
| Broilers | Walnut Meal and Cranberry Leaves | Content influenced by diet | researchgate.net |
| Animals | Larval Excreta in Feed | Present as a trans-isomer fatty acid | svbbi.in |
Future Directions and Emerging Research Avenues
Elucidation of Comprehensive Biological Roles in Complex Organisms
While methyl linolelaidate has been detected in biological samples, its precise and comprehensive biological roles in complex organisms remain to be fully elucidated. Future research needs to move beyond simple detection to understand its metabolic fate, distribution in tissues, and specific interactions with cellular components. Studies have identified this compound in the context of fatty acid profiles in various organisms, including its presence in poultry byproduct-based pet foods and marine organisms where it has been used as an internal standard in GC-MS analysis scispace.comresearchgate.net. It has also been detected in plant extracts, such as from Callistemon citrinus and Arctium lappa L. root, which possess various bioactivities nih.govmdpi.com. Further research is needed to determine if this compound itself contributes directly to these observed bioactivities in complex biological systems or if its presence is merely correlational. Understanding its endogenous synthesis or dietary uptake, as well as its impact on lipid metabolism pathways in different organisms, represents a critical future direction scispace.comnih.gov.
Advanced Structural-Activity Relationship Studies with Computational Modeling
Advanced structural-activity relationship (SAR) studies, coupled with computational modeling, are essential for understanding how the specific trans, trans double bond configuration of this compound influences its biological interactions compared to its cis, cis isomer, methyl linoleate (B1235992), and other fatty acid esters. Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, have shown utility in predicting the properties and interactions of various compounds, including fatty acid esters and potential drug candidates researchgate.netnih.govresearchgate.net. Applying these techniques to this compound can help predict its binding affinities to target proteins or enzymes involved in lipid metabolism or signaling pathways. Future research should focus on:
Developing detailed computational models that accurately represent the conformational flexibility of this compound.
Predicting interactions with known lipid-binding proteins or enzymes.
Comparing predicted activities with experimental data from in vitro and in vivo studies to refine the models.
Investigating the impact of its ester functional group on biological activity compared to the free fatty acid.
These studies can provide insights into the molecular basis of its biological effects, even if present at low concentrations scispace.com.
Development of Novel Synthetic Routes for Specific Isomers
The development of novel and efficient synthetic routes for producing specific isomers of this compound and related trans fatty acid methyl esters is important for research and potential applications. While general methods for fatty acid methyl ester synthesis exist, controlling the position and geometry of double bonds to selectively synthesize this compound (methyl (9E,12E)-octadeca-9,12-dienoate) can be challenging nih.gov. Research has explored oxidative reactions of natural compounds, including this compound, using specific catalysts, highlighting the complexity of controlled synthesis involving double bonds mdpi.com. Studies on the thermal isomerization of methyl linoleate have also provided insights into the formation of conjugated linoleic acid isomers, which involves complex reaction mechanisms researchgate.net. Future research should aim to:
Develop stereoselective synthetic methods to produce high-purity this compound.
Explore enzymatic or biocatalytic approaches for targeted synthesis or modification.
Scale up synthetic processes to provide sufficient quantities for extensive biological testing.
Investigate synthetic routes that minimize the formation of unwanted byproducts or isomers.
Improved synthesis will facilitate research into the specific biological effects of this compound without confounding factors from other isomers.
Integration with Omics Technologies (e.g., Lipidomics, Metabolomics)
Integrating the study of this compound with advanced omics technologies, particularly lipidomics and metabolomics, is a crucial future direction for understanding its role within the broader cellular and organismal metabolic landscape. Lipidomics and metabolomics provide comprehensive snapshots of the lipid and metabolite profiles in biological systems, enabling the identification of altered pathways and potential biomarkers nih.govmetwarebio.com. This compound has been included in targeted metabolomics studies as an internal standard or detected as a component in complex biological samples analyzed by GC-MS researchgate.netmdpi.comnih.gov. Future research should leverage these technologies to:
Quantify this compound alongside other lipids and metabolites in various physiological and pathological conditions.
Identify correlations between this compound levels and changes in other metabolic pathways.
Utilize integrated multi-omics approaches (e.g., combining lipidomics, metabolomics, and proteomics) to build a more complete picture of its biological context and potential functions metwarebio.comuv.esmdpi.com.
Apply bioinformatics and computational tools to analyze large omics datasets and identify potential regulatory networks involving this compound acs.org.
This integrated approach will help to move beyond simply detecting this compound to understanding its dynamic interactions within complex biological systems.
Exploration of Synergistic Effects with Other Bioactive Compounds
Investigating the potential synergistic effects of this compound with other bioactive compounds is another important research avenue. Natural sources containing this compound often contain a complex mixture of other bioactive molecules, and the observed effects of these extracts may be due to synergistic interactions between their components nih.govmdpi.com. Studies on other fatty acids and their esters have shown synergistic antimicrobial effects with other compounds researchgate.net. Future research should focus on:
Designing studies to test combinations of this compound with other compounds found in the same natural sources or with known bioactive molecules.
Evaluating potential synergistic effects in relevant biological assays (e.g., antimicrobial, antioxidant, anti-inflammatory).
Elucidating the mechanisms underlying any observed synergistic interactions.
Exploring whether this compound can enhance the activity or stability of other compounds.
Understanding potential synergies could lead to the development of more effective formulations or therapeutic strategies.
Research into Therapeutic Targeting of Lipid Metabolism Pathways
Given that this compound is a fatty acid ester, research into its potential role in modulating lipid metabolism pathways and its implications for therapeutic targeting is a relevant future direction. Alterations in fatty acid metabolism are implicated in various diseases, including cancer and metabolic disorders mdpi.comnih.govamegroups.cn. Studies have explored targeting fatty acid metabolism pathways for therapeutic benefit amegroups.cnplos.org. While the specific role of this compound in these pathways requires further investigation, future research could explore:
Whether this compound or its metabolites can influence key enzymes or proteins involved in fatty acid synthesis, breakdown, or transport nih.gov.
Its potential impact on lipid signaling pathways.
Whether it can modulate cellular lipid accumulation or mobilization.
Its potential as a therapeutic agent or a lead compound for developing drugs that target lipid metabolism, contingent upon further understanding of its biological effects and safety profile (though safety/dosage information is excluded from this article as per instructions).
Research in this area could uncover novel therapeutic opportunities related to lipid metabolism disorders.
Q & A
Q. How can methyl linolelaidate be synthesized and characterized for use as an analytical standard?
this compound (trans,trans-9,12-octadecadienoate) is typically synthesized via transesterification of linolelaidic acid with methanol under acidic or basic catalysis. For analytical standards, purity (>99%) is critical. Characterization involves:
- Gas Chromatography (GC): Use polar capillary columns (e.g., Rt-2560 or FAMEWAX) to resolve trans isomers from cis counterparts (e.g., methyl linoleate) .
- NMR Spectroscopy: Confirm the (9E,12E) configuration via coupling constants (e.g., H NMR: δ 5.35–5.45 ppm for trans double bonds) .
- Mass Spectrometry (MS): Verify molecular ion [M+H]⁺ at m/z 294.47 and fragmentation patterns .
Q. What are the common analytical challenges in quantifying this compound in complex matrices?
Key challenges include:
- Isomer Separation: Co-elution with cis isomers (e.g., methyl linoleate) requires optimized GC conditions, such as hydrogen carrier gas and temperature gradients (e.g., 180°C to 240°C at 3°C/min) .
- Matrix Interference: Lipid-rich samples (e.g., animal tissues) necessitate solid-phase extraction (SPE) or saponification to isolate fatty acid methyl esters (FAMEs) .
- Quantification Accuracy: Use internal standards (e.g., methyl heneicosanoate) to correct for injection variability .
Q. How is this compound utilized as a reference standard in trans-fat analysis?
this compound is a key component in trans-fat reference mixes (e.g., Supelco 37 FAME mix). It serves to:
- Calibrate GC Systems: Validate retention times and response factors for trans-18:2 isomers .
- Support Regulatory Compliance: Align with AOCS Ce-1h-05 and AOAC 996.06 methods for nutritional labeling .
Advanced Research Questions
Q. How can researchers differentiate this compound from geometric isomers in metabolic studies?
Advanced strategies include:
- Multi-Dimensional GC (GC×GC): Enhances separation by coupling polar and non-polar columns .
- Isotopic Labeling: Track metabolic fate using C-labeled this compound in vivo, followed by LC-MS/MS analysis of oxidation products (e.g., hydroxyoctadecadienoates) .
- Silver-Ion Chromatography: Separate trans-trans isomers via Ag⁺-coated HPLC columns based on double-bond geometry .
Q. What experimental designs are optimal for studying the pro-inflammatory effects of this compound?
- In Vitro Models: Treat macrophage cells (e.g., RAW 264.7) with this compound (10–100 µM) and measure NF-κB activation and cytokine release (e.g., IL-6, TNF-α) via ELISA .
- In Vivo Studies: Administer this compound (1–2% w/w diet) to rodent models and analyze plasma lipid peroxidation (malondialdehyde) and liver histopathology .
- Control for Isomer Specificity: Compare outcomes with cis-9,12-18:2 (methyl linoleate) to isolate trans-fat effects .
Q. How do GC parameters influence the resolution of this compound in complex FAME profiles?
Critical parameters include:
Q. What methodologies address contradictions in this compound’s role in lipid oxidation studies?
Discrepancies arise from:
- Model System Variability: Compare oxidation rates in bulk oils vs. emulsified systems using Rancimat or thiobarbituric acid assays .
- Antioxidant Interactions: Co-incubate with tocopherols or polyphenols to assess synergistic/antagonistic effects .
- Oxidation Product Profiling: Use LC-MS to quantify specific oxylipins (e.g., 9- and 13-HODEs) .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
